molecular formula C14H22N4O2 B8639397 4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8639397
M. Wt: 278.35 g/mol
InChI Key: STENFLRCSQYJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(pyrimidin-5-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-11(5-7-18)17-12-8-15-10-16-9-12/h8-11,17H,4-7H2,1-3H3

InChI Key

STENFLRCSQYJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-phenyl-pyrimidine (3.50 g, 14.89 mmol, 1.0 equiv), 4-amino-piperidine-1-carboxylic acid tert-butyl ester (4.48 g, 22.33 mmol, 1.5 equiv), copper(I) iodide (0.28 g, 1.49 mmol, 0.1 equiv), N,N-diethylsalicylamide (0.58 g, 2.98 mmol, 0.2 equiv) and K3PO4 (3.16 g, 14.89 mmol, 1.0 equiv) in degassed DMF (30 mL) was heated under Ar to 90° C. for 24 h. The solvent was removed under reduced pressure and the crude reaction product extracted from water (300 mL) and 25% NH4OH (30 mL) with ethyl acetate (3×300 mL). The combined organic phases were dried over Na2SO4, concentrated by evaporation under reduced pressure and the crude material purified by silica column chromatography eluting with a gradient of heptane/ethyl acetate (4:1→1:1) to provide 1.98 g (38%) of the title compound. MS (ESI): 377.1 [M+Na]+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Yield
38%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-pyrimidine (1.59 g, 10.00 mmol, 1.0 equiv; commercially available), 4-amino-piperidine-1-carboxylic acid tert-butyl ester (2.00 g, 10.00 mmol, 1.0 equiv), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (0.25 g, 0.40 mmol, 0.04 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.21 g, 0.20 mmol, 0.02 equiv) and KOtert-Bu (1.35 g, 12.01 mmol, 1.2 equiv) in toluene (10 mL) was heated under Ar by microwave irradiation to 100° C. for 2 h. The crude reaction mixture was filtered through Hyflo Super Cel, a sat. solution of sodium chloride (100 mL) was added and the mixture extracted with ethyl acetate (3×50 mL). The combined organic phases were concentrated by evaporation under reduced pressure and the residue purified by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane (+1% triethylamine)/ethyl acetate to provide 1.30 g (47%) of the title compound. MS (ISP): 279.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Yield
47%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyrimidine (325 mg, 2.04 mmol), 4-amino-1-Boc-piperidine (425 mg, 2.12 mmol), Pd2(dba)3 (41 mg, 0.045 mmol), (±)-BINAP (78 mg, 0.13 mmol) and t-BuONa (210 mg, 2.19 mmol) in freshly degassed toluene (7.0 mL) was stirred at 85° C. under argon for 2 hours. Basic work-up and purification gave 4-(pyrimidin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a pale brown solid (415 mg, 73%).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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